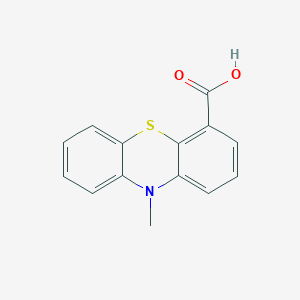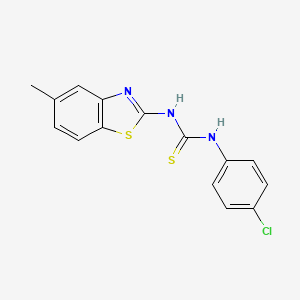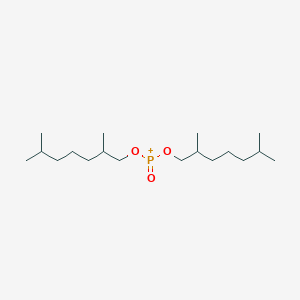
Bis(2,6-dimethylheptoxy)-oxophosphanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2,6-dimethylheptoxy)-oxophosphanium is a compound that belongs to the class of organophosphorus compounds These compounds are characterized by the presence of phosphorus atoms bonded to carbon atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of bis(2,6-dimethylheptoxy)-oxophosphanium typically involves the reaction of 2,6-dimethylheptanol with a phosphorus-containing reagent under controlled conditions. One common method is the reaction of 2,6-dimethylheptanol with phosphorus trichloride (PCl3) in the presence of a base such as triethylamine. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve continuous-flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
Bis(2,6-dimethylheptoxy)-oxophosphanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound back to its corresponding phosphine.
Substitution: Nucleophilic substitution reactions can replace the heptoxy groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkoxides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphines, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Bis(2,6-dimethylheptoxy)-oxophosphanium has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to stabilize metal complexes.
Biology: The compound is studied for its potential use in biochemical assays and as a probe for detecting specific biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating certain diseases.
Industry: It is used in the synthesis of advanced materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of bis(2,6-dimethylheptoxy)-oxophosphanium involves its interaction with specific molecular targets. In coordination chemistry, it acts as a ligand, forming stable complexes with metal ions. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions. The exact pathways and molecular targets depend on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)copper(II)
- Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)barium(II)
- 1,2-Bis(2,6-dimethylphenylphosphino)ethane
Uniqueness
Bis(2,6-dimethylheptoxy)-oxophosphanium is unique due to its specific heptoxy substituents, which impart distinct steric and electronic properties. These properties influence its reactivity, stability, and ability to form complexes with metal ions, making it valuable in various applications.
Eigenschaften
CAS-Nummer |
13086-87-8 |
|---|---|
Molekularformel |
C18H38O3P+ |
Molekulargewicht |
333.5 g/mol |
IUPAC-Name |
bis(2,6-dimethylheptoxy)-oxophosphanium |
InChI |
InChI=1S/C18H38O3P/c1-15(2)9-7-11-17(5)13-20-22(19)21-14-18(6)12-8-10-16(3)4/h15-18H,7-14H2,1-6H3/q+1 |
InChI-Schlüssel |
BQHWPHWLYAOJFM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCCC(C)CO[P+](=O)OCC(C)CCCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(4-Chlorophenyl)methyl-[[4-(diethylamino)phenyl]methyl]amino]ethanol](/img/structure/B14730423.png)
![5,5-Dimethyl-5,6-dihydrobenzo[c]acridine](/img/structure/B14730429.png)
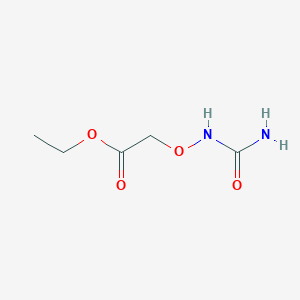

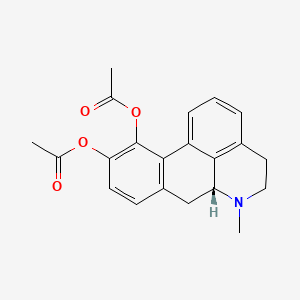

![N-[[C-benzhydryl-N-(4-methylphenyl)carbonimidoyl]amino]-N'-(4-methylphenyl)-2,2-diphenylethanimidamide](/img/structure/B14730448.png)

![Ethanone, 2-chloro-1-[4-(phenylthio)phenyl]-](/img/structure/B14730489.png)
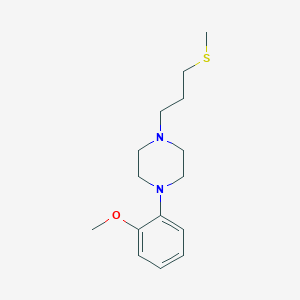
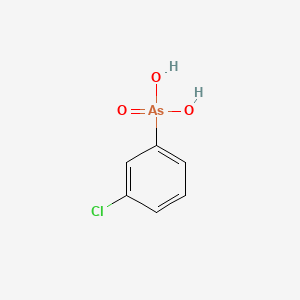
![Bis[3-(oxolan-2-yl)propyl] hexanedioate](/img/structure/B14730502.png)
